molecular formula C11H12N4O2 B1519360 1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1147675-34-0

1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1519360
CAS No.: 1147675-34-0
M. Wt: 232.24 g/mol
InChI Key: QRYFTINPHMKNBZ-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with a complex structure that includes a triazole ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 3-aminophenyl hydrazine with ethyl acetoacetate under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The triazole ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute different positions on the triazole ring.

Major Products Formed:

  • Oxidation: Formation of 1-(3-nitrophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

  • Reduction: Formation of this compound alcohol.

  • Substitution: Formation of various substituted triazoles depending on the reagents used.

Scientific Research Applications

1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may be used in the study of biological systems, particularly in the development of new drugs and treatments.

  • Medicine: Its derivatives can be explored for potential therapeutic uses, such as anti-inflammatory or antimicrobial agents.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or receptors involved in the inflammatory response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid

  • 1-(3-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • 1-(3-aminophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

This compound's unique structure and properties make it a valuable subject of study in various scientific fields

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

1-(3-aminophenyl)-5-ethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2,12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYFTINPHMKNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

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